3-Carboxyumbelliferyl beta-D-galactopyranoside
Overview
Description
3-Carboxyumbelliferyl beta-D-galactopyranoside is a water-soluble, blue-fluorogenic enzyme substrate for beta-galactosidase . It is a conjugate of BSA (bovine serum albumin, MW = 66.4K) and the beta-galactosidase substrate carboxyumbelliferyl beta-D-galactopyranoside . This compound can be used to measure extracellular β-galactosidase activity, measure lacY permease activity, for microinjection analyses, or measure cell disruption or lysis .
Molecular Structure Analysis
The empirical formula of 3-Carboxyumbelliferyl beta-D-galactopyranoside is C16H16O10 . Its molecular weight is 368.29 .Chemical Reactions Analysis
3-Carboxyumbelliferyl beta-D-galactopyranoside is a substrate for β-galactosidase . The fluorescence spectrum for 3-carboxyumbelliferone, a product of the reaction, is pH-dependent .Physical And Chemical Properties Analysis
The melting point of 3-Carboxyumbelliferyl beta-D-galactopyranoside is 186-190 °C (lit.) . It is soluble in water . The fluorescence spectrum for 3-carboxyumbelliferone is pH-dependent .Scientific Research Applications
Application 1: Detection of Extracellular β-galactosidase Activity
- Summary of the Application : 3-Carboxyumbelliferyl β-D-galactopyranoside is used as a substrate for β-galactosidase . It is used in the detection of extracellular β-galactosidase activity in enzyme-linked antibody systems .
- Methods of Application : The substrate is added to the system where β-galactosidase is expected. The enzyme cleaves the substrate, resulting in a fluorescent product that can be detected and measured .
- Results or Outcomes : The fluorescence intensity correlates with the amount of β-galactosidase present, providing a quantitative measure of the enzyme’s activity .
Application 2: Measurement of lacY Permease Activity
- Summary of the Application : 3-Carboxyumbelliferyl β-D-galactopyranoside is used to measure the activity of lacY permease, a protein involved in lactose transport in bacteria .
- Methods of Application : The substrate is added to bacterial cells expressing lacY permease. The permease transports the substrate into the cell, where it is cleaved by β-galactosidase, producing a fluorescent product .
- Results or Outcomes : The fluorescence intensity provides a quantitative measure of lacY permease activity .
properties
IUPAC Name |
2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMXXIAQZWTZLR-WUGLTUCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436082 | |
Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxyumbelliferyl beta-D-galactopyranoside | |
CAS RN |
64664-99-9 | |
Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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